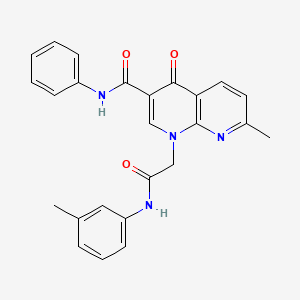
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
Mécanisme D'action
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases. By inhibiting BET proteins, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide can modulate gene expression and potentially treat diseases associated with BET dysregulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to have potent inhibitory activity against BET proteins, leading to changes in gene expression and downstream effects on cellular processes. In animal models, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been shown to reduce tumor growth and inflammation, indicating its potential therapeutic applications in cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is its selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. Additionally, the cost and availability of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for the research and development of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. One area of focus is the identification of biomarkers that can predict patient response to N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. Another direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the combination of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide with other therapies may enhance its therapeutic potential in certain diseases.
In conclusion, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selectivity for BET proteins and its ability to modulate gene expression make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide involves several steps, including the preparation of 3-fluoro-4-bromoaniline, the formation of 3-fluoro-4-(morpholin-4-yl)aniline, and the coupling reaction of N-(1-cyanocyclopentyl)chloride with 3-fluoro-4-(morpholin-4-yl)aniline. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-11-13(3-4-15(14)21-7-9-23-10-8-21)16(22)20-17(12-19)5-1-2-6-17/h3-4,11H,1-2,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODKBUDMQROPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

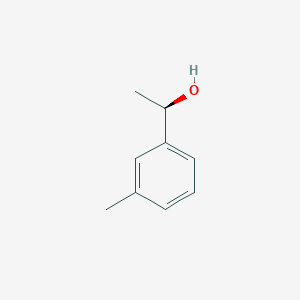
![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
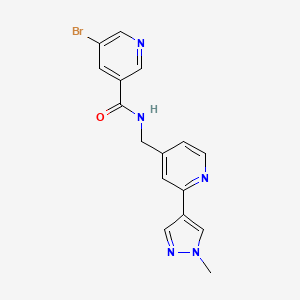
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
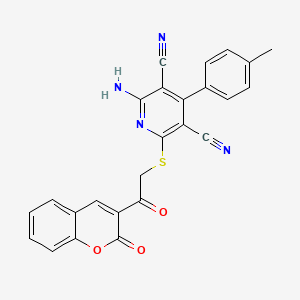
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)

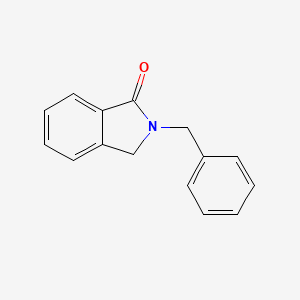


![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
